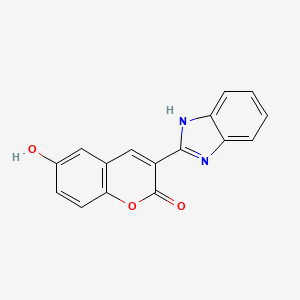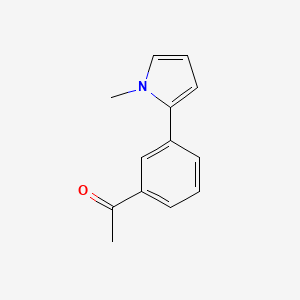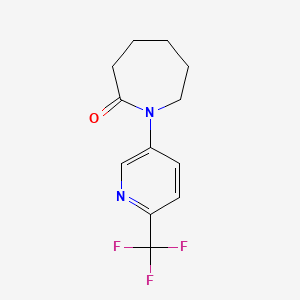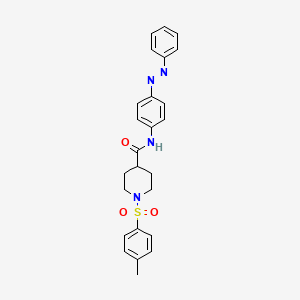
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyldiazenyl group and a tosylpiperidine moiety
Vorbereitungsmethoden
The synthesis of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the phenyldiazenyl intermediate. This intermediate is then coupled with a tosylpiperidine derivative under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the phenyldiazenyl group or the piperidine ring, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The phenyldiazenyl group may play a role in binding to these targets, while the tosylpiperidine moiety can influence the compound’s overall stability and solubility. The specific pathways involved depend on the context of its application.
Vergleich Mit ähnlichen Verbindungen
(E)-N-(4-(phenyldiazenyl)phenyl)-1-tosylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
(E)-4-(phenyldiazenyl)phenol: This compound shares the phenyldiazenyl group but lacks the tosylpiperidine moiety.
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a similar phenyldiazenyl group but differs in the presence of a benzamide moiety instead of the tosylpiperidine group.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1007054-10-5 |
|---|---|
Molekularformel |
C25H26N4O3S |
Molekulargewicht |
462.6 g/mol |
IUPAC-Name |
1-(4-methylphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3S/c1-19-7-13-24(14-8-19)33(31,32)29-17-15-20(16-18-29)25(30)26-21-9-11-23(12-10-21)28-27-22-5-3-2-4-6-22/h2-14,20H,15-18H2,1H3,(H,26,30) |
InChI-Schlüssel |
KRMUCVDHUIUZCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


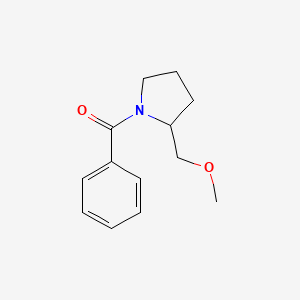
![7-Bromo-2-hydroxy-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14131244.png)
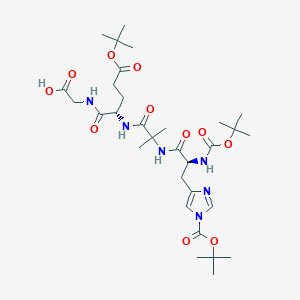
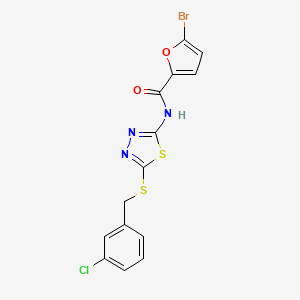

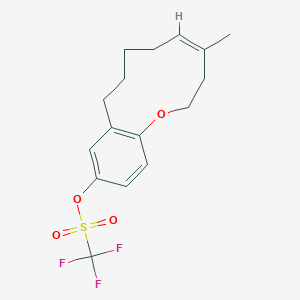
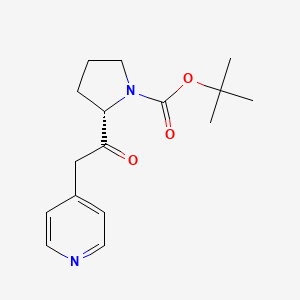

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)

